2-(3-Hydroxypyrrolidin-1-yl)benzaldehyde
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Overview
Description
2-(3-Hydroxypyrrolidin-1-yl)benzaldehyde is an organic compound with the molecular formula C11H13NO2 It consists of a benzaldehyde moiety substituted with a 3-hydroxypyrrolidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxypyrrolidin-1-yl)benzaldehyde typically involves the reaction of benzaldehyde derivatives with 3-hydroxypyrrolidine. One common method is the condensation reaction between benzaldehyde and 3-hydroxypyrrolidine under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxypyrrolidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group on the pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: 2-(3-Hydroxypyrrolidin-1-yl)benzoic acid.
Reduction: 2-(3-Hydroxypyrrolidin-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Hydroxypyrrolidin-1-yl)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxypyrrolidin-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions with target molecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde: Similar structure with a bromine substituent on the benzaldehyde ring.
5-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde: Similar structure with a chlorine substituent on the benzaldehyde ring.
Uniqueness
2-(3-Hydroxypyrrolidin-1-yl)benzaldehyde is unique due to the presence of the hydroxyl group on the pyrrolidine ring, which can participate in specific interactions and reactions. This structural feature distinguishes it from other benzaldehyde derivatives and contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13NO2 |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-(3-hydroxypyrrolidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H13NO2/c13-8-9-3-1-2-4-11(9)12-6-5-10(14)7-12/h1-4,8,10,14H,5-7H2 |
InChI Key |
NKYVQFPUDSRGKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)C2=CC=CC=C2C=O |
Origin of Product |
United States |
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